Ciclafrine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51222-36-7 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15;/h5-7,10,14,16-17H,1-4,8-9,11H2;1H |
InChI Key |
STXBXEFXNOZIMS-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciclafrine hydrochloride; W 43026a; W-43026a; W43026a. |
Origin of Product |
United States |
Medicinal Chemistry Investigations of Ciclafrine Hydrochloride
Synthetic Methodologies and Route Development
The synthesis of a complex molecule like ciclafrine hydrochloride, which contains a unique 1-oxa-4-azaspiro[4.6]undecane core, requires a strategic approach to assemble the spirocyclic and oxazolidine ring systems.
Exploration of Diverse Synthetic Pathways
Given the absence of a specifically published synthetic route for this compound, plausible pathways can be postulated based on established organic synthesis reactions for similar structural motifs, such as oxa-azaspirocycles and oxazolidines.
One potential retrosynthetic analysis would disconnect the molecule at the oxazolidine ring and the spirocyclic junction. A key starting material would likely be a cycloheptanone derivative, which would form the seven-membered ring of the spirocycle. The synthesis could proceed through the following hypothetical steps:
Formation of the Spirocyclic Core: A plausible approach involves the reaction of cycloheptanone with a suitable nitrogen-containing nucleophile that also bears a protected diol functionality. This could be achieved through a multi-component reaction or a stepwise process.
Construction of the Oxazolidine Ring: The oxazolidine ring is typically formed by the condensation of an amino alcohol with an aldehyde or ketone. In a potential synthesis of ciclafrine, an intermediate amino alcohol derived from the spirocyclic core would be reacted with an appropriate carbonyl compound. An alternative is the intramolecular cyclization of a precursor containing both an amino and a hydroxyl group in the correct stereochemical arrangement.
Another conceptual pathway could involve the use of a pre-formed oxazolidine-containing building block that is then used to construct the spirocycle. This might involve a key carbon-carbon bond-forming reaction to attach the cycloheptyl ring.
Optimization of Chemical Synthesis for Compound Production
For the efficient production of this compound, optimization of the chosen synthetic route would be critical. Key areas for optimization would include:
Reagent Selection: Utilizing cost-effective and readily available starting materials and reagents.
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent to maximize yield and minimize side products.
Purification Methods: Developing efficient chromatography or crystallization techniques to isolate the final product with high purity.
A hypothetical optimization table for a key reaction step is presented below:
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Solvent | Dichloromethane | Toluene | Higher boiling point may improve reaction rate. |
| Temperature | Room Temperature | 80 °C | Increased temperature to overcome activation energy. |
| Catalyst | None | p-Toluenesulfonic acid | Acid catalysis can accelerate the formation of the oxazolidine ring. |
| Reaction Time | 24 hours | 12 hours | Optimized conditions lead to faster reaction completion. |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, which acts as an α-adrenergic agonist, SAR studies would focus on how modifications to its distinct structural components affect its affinity and efficacy at the α-adrenergic receptors. researchgate.netjove.com
Design and Synthesis of Structural Analogs
To elucidate the SAR of ciclafrine, a series of structural analogs would be designed and synthesized. These analogs would systematically probe the importance of different parts of the molecule. Key modifications would include:
Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenyl ring are likely crucial for receptor interaction, potentially through hydrogen bonding. jove.com Analogs could be synthesized with the hydroxyl group at the ortho- or para-positions, or replaced with other functional groups like a methoxy or a halogen.
Oxazolidine Ring: Modifications to the oxazolidine ring could include substitution at the carbon and nitrogen atoms to explore steric and electronic effects.
Elucidation of Structural Modulations on Biological Activity
The synthesized analogs would be pharmacologically evaluated to determine their binding affinity and functional activity at α-adrenergic receptors. This data would then be used to build a comprehensive SAR profile.
Based on the general SAR of phenylethylamine-type α-agonists, the following trends might be expected for ciclafrine analogs:
| Analog Modification | Expected Impact on Activity | Rationale |
| Removal of phenolic -OH | Decreased activity | The hydroxyl group is likely a key pharmacophoric feature for receptor binding. jove.com |
| Methylation of phenolic -OH | Decreased activity | A methoxy group cannot act as a hydrogen bond donor, which may be critical for interaction with the receptor. |
| Change in cycloalkyl ring size | Variable | The optimal ring size would provide the best conformational arrangement for receptor binding. |
| Introduction of a bulky substituent on the nitrogen | Decreased α-agonist activity | Bulky groups on the nitrogen of phenylethylamines generally reduce α-adrenergic activity. jove.com |
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to complement experimental SAR studies. For a series of ciclafrine analogs, these methods can provide insights into the molecular basis of their activity.
Pharmacophore Modeling: A pharmacophore model for ciclafrine and its analogs can be developed to identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for α-adrenergic agonism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govresearchgate.net For ciclafrine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be used to correlate the steric and electrostatic fields of the molecules with their receptor affinities. This can help in predicting the activity of newly designed analogs.
Molecular Docking: Docking simulations can be used to predict the binding mode of ciclafrine and its analogs within the α-adrenergic receptor's binding site. This can provide a structural rationale for the observed SAR and guide the design of more potent and selective ligands.
An article on the preclinical pharmacological characterization of this compound cannot be generated at this time. Extensive searches for specific data regarding the mechanism of action, target identification, and receptor binding affinities for this compound have not yielded the detailed, quantitative preclinical findings required to populate the requested article structure.
Despite searching for this compound and its developmental code names, Go 3026A and W-43026A, no specific in vitro pharmacological profiling data, such as receptor binding kinetics (Kᵢ, Kd values) or functional assay results (EC₅₀, IC₅₀ values), could be located in the available public domain literature. The requested detailed research findings for its interaction with adrenoceptors, serotonin receptors, and dopamine receptors are not available. Therefore, the construction of an accurate and informative scientific article strictly adhering to the provided outline is not possible.
Preclinical Pharmacological Characterization of Ciclafrine Hydrochloride
In Vitro Pharmacological Profiling
Elucidation of Mechanism of Action in Cellular Systems
Cellular Target Engagement and Pathway Analysis
Specific data on the cellular target engagement of Ciclafrine hydrochloride is not documented in available literature. While it is classified as an alpha-1 adrenergic agonist, quantitative measures of its binding affinity (e.g., Kd or Ki values) to alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) have not been published. Consequently, a detailed analysis of the downstream signaling pathways activated by this compound upon receptor binding, such as the phospholipase C (PLC) pathway leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), remains speculative without direct experimental evidence.
Functional Efficacy Assessment in Cell-Based Assays
There is a notable absence of published studies detailing the functional efficacy of this compound in various cell-based assay systems.
Utilization of Standard Cell Line Models
No research has been found that documents the use of standard cell line models, such as HEK293, CHO, or various cancer cell lines (e.g., HeLa, MCF-7), to evaluate the pharmacological effects of this compound. Such studies would be essential to determine its potency and efficacy in a controlled cellular environment.
Application of Genetically Engineered Cell Lines
There is no information available on the use of genetically engineered cell lines to investigate the mechanism of action of this compound. The use of cell lines overexpressing or knocking out specific alpha-1 adrenergic receptor subtypes would be crucial for dissecting its receptor-specific effects.
Development of Three-Dimensional Cell Culture Systems
The application of three-dimensional (3D) cell culture systems, which more closely mimic the in vivo environment, has not been reported in the study of this compound. Research using spheroids or other 3D models would provide more physiologically relevant data on its cellular effects.
Integration of Patient-Derived Organoid Models
Similarly, there are no published studies on the evaluation of this compound in patient-derived organoid models. This advanced in vitro technology, which utilizes patient-specific tissues, has not been applied to understand the compound's effects in a more personalized context.
Biomarker Discovery and Validation in Preclinical In Vitro Systems
Due to the lack of in vitro studies on this compound, there has been no discovery or validation of biomarkers to predict or monitor its cellular response. Identifying biomarkers would be a critical step in its preclinical development, enabling the assessment of target engagement and pharmacological activity in more complex biological systems.
In Vivo Pharmacological Investigations in Animal Models
The in vivo assessment of this compound has been crucial in determining its pharmacological profile and therapeutic potential. These studies, conducted in various animal models, have provided essential data on its efficacy, pharmacokinetics, and metabolic fate.
Selection and Characterization of Appropriate Preclinical Disease Models
The selection of relevant animal models is a critical step in preclinical research to ensure that the findings are translatable to human conditions. For the investigation of compounds like this compound, which has shown potential in modulating neurotransmitter systems, models that replicate aspects of human central nervous system disorders are often employed.
One widely utilized approach is the use of pharmacological challenge models. For instance, the phencyclidine (PCP) model in rodents is a well-established animal model of schizophrenia. nih.gov PCP, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, induces a state in animals that mimics the positive, negative, and cognitive symptoms of schizophrenia in humans. nih.gov These models are valuable for screening compounds that may have antipsychotic potential by assessing their ability to reverse or attenuate PCP-induced behavioral abnormalities. nih.gov Such models allow for the examination of a compound's interaction with the glutamatergic system, which is believed to be dysregulated in schizophrenia. nih.gov
Efficacy Evaluation in Relevant Animal Models
Efficacy studies in appropriate animal models are designed to determine if a compound can produce the desired therapeutic effect. In the context of CNS disorders, these studies often involve behavioral assessments. For example, in PCP-treated rodents, researchers may evaluate a compound's ability to reduce hyperlocomotion, an indicator of positive symptoms, or to improve social interaction deficits and reduce immobility in forced swim tests, which are considered indices of negative symptoms. nih.gov Furthermore, cognitive deficits, a core feature of schizophrenia, can be assessed through various learning and memory tasks. nih.gov The performance of animals in these tests after treatment with a test compound provides evidence of its potential efficacy.
Pharmacokinetic (PK) Studies in Preclinical Species
Pharmacokinetic studies are fundamental to understanding how an organism affects a drug. These studies in preclinical species aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound is not detailed in the provided search results, a typical preclinical PK study would involve administering the compound to animal species such as rats or dogs and collecting blood and tissue samples over time. Analysis of these samples would reveal key parameters such as bioavailability, half-life, volume of distribution, and clearance rate. This information is critical for establishing a potential dosing regimen for further studies.
Investigation of Metabolic Pathways in Animal Models
Understanding the metabolic fate of a compound is essential for assessing its safety and efficacy. In vivo metabolism studies in animal models help to identify the biotransformation pathways and the resulting metabolites.
Biotransformation is the process by which a drug is chemically altered in the body, primarily by enzymes. The goal of these studies is to identify the major metabolic reactions that a compound undergoes. This can include oxidation, reduction, hydrolysis, and conjugation reactions. By identifying the enzymes involved, often from the cytochrome P450 family, researchers can predict potential drug-drug interactions.
Following the identification of biotransformation pathways, the next step is to analyze the profile of the metabolites formed. This involves identifying the chemical structures of the metabolites and determining their concentrations in biological fluids and tissues. It is also important to determine whether the metabolites are pharmacologically active or inactive, and whether they contribute to the therapeutic effect or potential toxicity of the parent compound. The "fate" of the metabolites refers to how they are ultimately eliminated from the body, for example, through urine or feces.
Advanced Methodological Approaches in Ciclafrine Hydrochloride Research
High-Throughput Screening (HTS) and Chemical Library Management
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. nih.govscdiscoveries.comdrugtargetreview.com In the context of Ciclafrine hydrochloride, HTS could be employed to explore its activity across a wide range of receptors or to identify new molecules with similar or improved properties.
The process would begin with the development of a robust assay. For a compound like this compound, likely targeting adrenergic receptors, this could be a cell-based assay measuring second messenger levels (e.g., cAMP) or a biochemical binding assay. nih.govd-nb.info Automation and robotics are central to HTS, allowing for the screening of vast compound libraries in a cost-effective and timely manner. nih.govnih.gov
Effective chemical library management is crucial for a successful HTS campaign. This involves the careful curation, storage, and handling of compound collections. enamine.netlifechemicals.com For a project focused on this compound, a well-managed library would consist of diverse small molecules, including other phenethylamine (B48288) derivatives and compounds with varied structural scaffolds, to explore the structure-activity relationship (SAR) landscape. nih.gov The integrity of the compounds is maintained through storage in controlled environments, often at low temperatures in DMSO, to prevent degradation. lifechemicals.com
A hypothetical HTS campaign for analogs of this compound might involve screening a library of over 100,000 compounds against the α1-adrenergic receptor. The results of such a screen could be summarized as follows:
| Metric | Value |
| Total Compounds Screened | 150,000 |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 750 |
| Confirmed Hits (Post-Dose-Response) | 50 |
| Potency Range of Confirmed Hits (EC50) | 10 nM - 5 µM |
This data would then be used to identify "hits"—compounds that demonstrate the desired activity. scdiscoveries.com These hits would serve as the starting point for lead optimization. drugtargetreview.com
Integrative Computational Drug Design and Virtual Screening Platforms
Computer-Aided Drug Design (CADD) has become an indispensable tool in accelerating drug discovery. nih.govbenthamdirect.com For a compound like this compound, whose primary targets are likely G protein-coupled receptors (GPCRs) such as adrenergic receptors, CADD offers powerful methods for investigation. nih.govbiorxiv.org These methods are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
Given the availability of crystal structures for adrenergic receptors, SBDD would be a prominent strategy. mdpi.comnih.gov This approach uses the 3D structure of the target protein to dock virtual compounds and predict their binding affinity and pose. plos.org Virtual screening platforms can computationally screen millions of compounds against a target receptor, prioritizing a smaller, more manageable number for experimental testing. researchgate.netknime.comeurofinsdiscovery.com An ensemble-based screening strategy, which accounts for the flexibility of the receptor, could enhance the success rate of identifying novel agonists. mdpi.comnih.gov
A typical virtual screening workflow for identifying novel α-adrenergic agonists with scaffolds different from this compound might look like this:
| Step | Description | Number of Compounds |
| Initial Library | A large, commercially available chemical library. | ~1.5 million |
| Ligand-Based Filtering | Application of pharmacophore models based on known α-agonists. d-nb.inforesearchgate.net | ~200,000 |
| Structure-Based Docking | Docking of the filtered library into the crystal structure of the α-adrenergic receptor. | ~200,000 |
| Scoring and Ranking | Ranking of docked compounds based on predicted binding energy and interactions with key residues. | Top 1,000 |
| Visual Inspection & Selection | Manual inspection of the top-ranked poses to select a diverse set of candidates for acquisition and testing. | ~100 |
Molecular dynamics simulations could further refine the understanding of how this compound and its analogs interact with the receptor over time, providing insights into the molecular determinants of agonism. plos.org
Omics Technologies in Target Validation and Discovery (e.g., Proteomics, Genomics)
Omics technologies provide a global view of molecular changes within a biological system, offering powerful tools for target discovery and validation. researchgate.netitmedicalteam.plnih.gov
Genomics can be used to identify and validate cardiovascular drug targets. nih.gov Genome-Wide Association Studies (GWAS) have successfully identified genetic variants associated with cardiovascular diseases, pointing to novel therapeutic targets. frontiersin.orgahajournals.org For a compound like this compound, genomic approaches could be used to identify patient populations that might respond best to its effects or to uncover new indications by linking its target receptors to other disease-associated genes. ahajournals.org
Proteomics , the large-scale study of proteins, can be instrumental in identifying the direct targets of a drug and its off-target effects. nih.gov Techniques like chemical proteomics could be used to pull down the proteins that this compound directly binds to within a cell lysate, confirming its engagement with adrenergic receptors and potentially identifying novel interacting partners. itmedicalteam.pl Furthermore, quantitative proteomics can map the changes in protein expression and signaling pathways after treatment with this compound, offering a detailed picture of its mechanism of action. nih.gov
A hypothetical proteomics experiment to validate the target of this compound could yield the following results:
| Protein Identified | Fold Enrichment (Treated vs. Control) | Known Function |
| Alpha-1A adrenergic receptor | 25.3 | G protein-coupled receptor, vasoconstriction |
| Alpha-1B adrenergic receptor | 18.9 | G protein-coupled receptor, vasoconstriction |
| Beta-2 adrenergic receptor | 3.1 | G protein-coupled receptor, vasodilation |
| Imidazoline receptor candidate 1 | 2.5 | Potential off-target, blood pressure regulation |
This multi-omics approach provides a comprehensive understanding of a compound's biological effects, from genetic predisposition to downstream pathway modulation. pluto.biocenterwatch.com
Emerging Preclinical Models and Technologies (e.g., Organ-on-a-Chip Systems)
Traditional preclinical models, such as 2D cell cultures and animal models, often fail to fully recapitulate human physiology. cosmosmagazine.com Organ-on-a-chip (OOC) systems have emerged as a revolutionary technology to bridge this gap. nih.govmdpi.comfrontiersin.org These microfluidic devices are engineered to mimic the structure and function of human organs, providing a more physiologically relevant testing environment. nih.govnih.gov
For cardiovascular research, "vessel-on-a-chip" and "heart-on-a-chip" models are particularly relevant. technologynetworks.comnist.govbohrium.com A vessel-on-a-chip could be used to study the effects of this compound on vascular tone and endothelial function under physiological flow conditions. technologynetworks.comnih.gov These systems can incorporate human cells, including endothelial cells and smooth muscle cells, to create a microenvironment that closely resembles a human blood vessel. nih.gov
A hypothetical experiment using a vessel-on-a-chip to assess the vasoconstrictive effects of a newly identified analog of this compound (Compound X) could generate the following data:
| Compound | Concentration | Change in Vessel Diameter (%) | Shear Stress (dyn/cm²) |
| Control | - | 0 | 10 |
| Phenylephrine (Positive Control) | 1 µM | -25 ± 3.2 | 10 |
| Compound X | 100 nM | -15 ± 2.8 | 10 |
| Compound X | 1 µM | -35 ± 4.1 | 10 |
These advanced preclinical models offer the potential for more accurate predictions of a drug's efficacy and safety in humans, reducing reliance on animal testing and potentially accelerating the drug development process. cosmosmagazine.comnist.gov The integration of these technologies into the research pipeline for compounds like this compound could unveil their true therapeutic potential.
Q & A
Q. What experimental design considerations are critical for synthesizing Ciclafrine hydrochloride with high purity?
- Methodological Answer : Prioritize factorial design approaches to optimize reaction conditions (e.g., temperature, solvent ratios, catalyst concentration). Use orthogonal analytical methods (HPLC, NMR, mass spectrometry) for purity validation, and ensure batch-to-batch consistency by adhering to ICH guidelines for impurity profiling . Include control experiments to isolate intermediates and validate reaction pathways.
Q. How can researchers systematically identify and resolve contradictions in pharmacokinetic (PK) data for this compound?
- Methodological Answer : Conduct sensitivity analyses to assess covariates like metabolic enzyme polymorphisms or formulation differences. Use compartmental modeling to reconcile divergent PK parameters (e.g., bioavailability discrepancies) and validate findings with in vitro-in vivo correlation (IVIVC) studies. Cross-reference preclinical data with clinical trial outcomes to isolate species-specific metabolic variations .
Q. What validated analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Implement forced degradation studies (thermal, photolytic, hydrolytic stress) followed by UPLC-MS/MS to identify degradation products. Use Arrhenius kinetics to predict shelf life and validate stability-indicating methods per USP guidelines. Include excipient compatibility testing for formulation development .
Advanced Research Questions
Q. How can researchers design robust in vivo models to evaluate this compound’s efficacy in disease-specific contexts (e.g., neuropathic pain)?
- Methodological Answer : Utilize translational biomarkers (e.g., cytokine profiles, electrophysiological endpoints) to bridge preclinical and clinical outcomes. Apply randomized block designs to control for inter-subject variability, and incorporate blinded histopathological assessments. Validate dose-response relationships using nonlinear mixed-effects modeling (NONMEM) .
Q. What statistical frameworks are optimal for resolving contradictory efficacy outcomes in multicenter trials for this compound?
- Methodological Answer : Apply meta-analytic techniques to harmonize heterogeneous datasets, adjusting for site-specific confounders (e.g., patient demographics, adherence rates). Use Bayesian hierarchical models to quantify uncertainty and identify outlier trials. Perform post hoc subgroup analyses guided by mechanistic hypotheses (e.g., receptor saturation thresholds) .
Q. How should researchers address discrepancies in this compound’s receptor-binding assays across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., membrane preparation, buffer pH, incubation time) using quality-by-design (QbD) principles. Compare results across orthogonal platforms (e.g., radioligand binding vs. fluorescence polarization) and validate findings with CRISPR-engineered isogenic cell lines to isolate genetic variability .
Methodological Guidelines for Data Reporting
- Literature Review : Follow PRISMA guidelines for systematic reviews, including explicit inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models) and risk-of-bias assessments using tools like SYRCLE’s RoB .
- Experimental Replication : Document protocols in line with the ARRIVE 2.0 guidelines, including raw data deposition in repositories like Figshare or Zenodo .
- Data Interpretation : Use CONSORT flow diagrams for clinical trials and provide mechanistic rationales for outlier exclusion to avoid confirmation bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
